Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate
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Overview
Description
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H15NO6P2Na3 and a molecular weight of 313.07 g/mol . It is a trisodium salt of phosphonic acid, characterized by the presence of a propylimino group and two methylene diphosphonate groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions include:
Reactants: Propylamine, formaldehyde, phosphorous acid, sodium hydroxide
Solvent: Water
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to complete the reaction
Chemical Reactions Analysis
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into reduced phosphonate forms.
Substitution: The compound can participate in substitution reactions, where the propylimino or methylene groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include metal ion-dependent pathways and protein-ligand interactions .
Comparison with Similar Compounds
Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
Trisodium ethylenediaminetetraacetate (EDTA): Another chelating agent with a different structure and binding properties.
Trisodium nitrilotriacetate (NTA): A similar chelating agent with a different amino group and binding affinity.
Trisodium iminodiacetate (IDA): A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific propylimino and methylene diphosphonate groups, which confer distinct chemical and biological properties compared to other chelating agents .
Properties
CAS No. |
94199-79-8 |
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Molecular Formula |
C5H12NNa3O6P2 |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
trisodium;hydroxy-[[phosphonatomethyl(propyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChI Key |
ANMFEKVFUBQZDV-UHFFFAOYSA-K |
Canonical SMILES |
CCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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